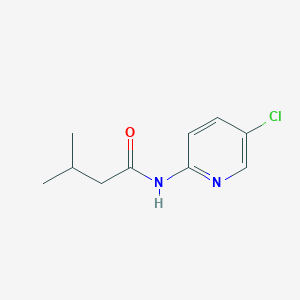
N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide, also known as MDMP, is a synthetic compound that belongs to the class of phenethylamines. It is a potent stimulant and entactogen, which means it can induce feelings of empathy, love, and emotional openness. MDMP has recently gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Applications De Recherche Scientifique
Bioactive Constituents and Pharmacological Activities
Research has identified compounds structurally related to N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide exhibiting various bioactive properties. For instance, studies have shown that certain derivatives possess inhibitory activities against enzymes like chymotrypsin and exhibit antimicrobial activities against pathogens such as Escherichia coli and Shigella boydii. These findings highlight the compound's potential in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
Antifungal and Antibacterial Properties
Derivatives of this compound have been explored for their antibacterial and antifungal properties. Novel synthesized compounds showed significant activities against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial drugs (M. Helal et al., 2013).
Anticancer Activities
The exploration of structurally related compounds for anticancer activities has revealed promising results. For example, novel eugenol 1,2,3-triazole derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines, indicating the potential utility of this compound derivatives in cancer treatment (Mohammad Mahboob Alam, 2022).
Photodynamic Therapy Applications
Certain derivatives have been identified for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. High singlet oxygen quantum yield and good fluorescence properties of these compounds suggest their potential effectiveness in PDT applications (M. Pişkin et al., 2020).
Endocrine Disrupting Effects and Reproductive Toxicity
Investigations into the endocrine-disrupting effects of structurally related compounds have highlighted potential reproductive toxicity concerns. Studies have shown that exposure to these compounds can affect birth weight and gestational age in humans and alter reproductive parameters in animal models, indicating the need for further research to understand their implications for reproductive health (M. Ghazipura et al., 2017).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-15-6-4-3-5-13(15)20-2)17(19)18-12-7-8-14-16(9-12)22-10-21-14/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNKNUAAXCWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)
